Atuliflapon - 2041075-86-7

Atuliflapon

Catalog Number: EVT-260473
CAS Number: 2041075-86-7
Molecular Formula: C24H26N6O3
Molecular Weight: 446.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AZD5718 is a novel Inhibitor of 5-Lipoxygenase Activating Protein(FLAP) for Treatment of Coronary Artery Disease.
Overview

Atuliflapon is a small molecule drug classified as a 5-lipoxygenase-activating protein inhibitor. It is primarily developed for therapeutic applications in chronic kidney diseases and coronary artery disease, with ongoing clinical trials assessing its efficacy and safety. The compound aims to reduce leukotriene levels in the body, which may help manage conditions characterized by inflammation and tissue damage.

Source

Atuliflapon was developed by AstraZeneca PLC and is currently in various phases of clinical trials, particularly Phase 2 for indications such as chronic kidney diseases and coronary artery disease .

Classification
  • Drug Type: Small molecule drug
  • Mechanism of Action: Inhibition of 5-lipoxygenase-activating protein
  • Therapeutic Areas: Chronic kidney diseases, coronary artery disease, asthma .
Synthesis Analysis

Methods

The synthesis of Atuliflapon involves complex organic chemistry techniques aimed at constructing the drug’s molecular framework. Specific methods include:

  1. Chemical Synthesis: Utilizing standard organic reactions such as nucleophilic substitutions and coupling reactions to build the core structure.
  2. Purification: Techniques like liquid chromatography are employed to isolate pure Atuliflapon from reaction mixtures.

Technical Details

The synthesis process is optimized for yield and purity, often involving multiple reaction steps and purification stages to ensure that the final product meets pharmaceutical standards. Analytical methods such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically used to characterize the synthesized compound .

Molecular Structure Analysis

Structure

Atuliflapon has a molecular formula of C24H26N6O3C_{24}H_{26}N_{6}O_{3} and an InChIKey of ROTWSDMXHVGAHZ-QZTJIDSGSA-N. The structural composition includes various functional groups that contribute to its biological activity.

Data

  • Molecular Weight: Approximately 442.5 g/mol
  • CAS Registry Number: 2041075-86-7 .
Chemical Reactions Analysis

Reactions

Atuliflapon participates in several chemical reactions relevant to its mechanism of action:

  1. Inhibition of Enzymatic Activity: It acts as an inhibitor for the enzyme 5-lipoxygenase, which is crucial in the biosynthesis of leukotrienes.
  2. Metabolic Pathways: The compound undergoes metabolic transformations in the liver, primarily through cytochrome P450 enzymes, affecting its pharmacokinetics .

Technical Details

The pharmacokinetic studies have shown that Atuliflapon's absorption, distribution, metabolism, and excretion (ADME) profiles are essential for understanding its therapeutic potential and safety .

Mechanism of Action

Atuliflapon's mechanism involves the inhibition of 5-lipoxygenase-activating protein, leading to a decrease in leukotriene production. This action helps mitigate inflammatory responses associated with various chronic conditions.

Process

  1. Binding: Atuliflapon binds to the active site of the 5-lipoxygenase enzyme.
  2. Inhibition: This binding prevents the enzyme from catalyzing the conversion of arachidonic acid into leukotrienes.
  3. Outcome: Reduced leukotriene levels lead to decreased inflammation and improved clinical outcomes in patients with chronic kidney diseases and other inflammatory conditions .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • pH Sensitivity: The compound's solubility may vary with pH changes in its environment .
Applications

Atuliflapon is primarily investigated for its potential uses in:

  1. Chronic Kidney Diseases: Aiming to reduce albumin levels in urine, which is a marker for kidney damage.
  2. Coronary Artery Disease: Exploring its effects on inflammation related to cardiovascular health.
  3. Asthma Management: Investigating its role in reducing airway inflammation through leukotriene modulation .

The ongoing clinical trials continue to evaluate its efficacy across these therapeutic areas, potentially offering new treatment options for patients suffering from these chronic conditions.

Introduction to Atuliflapon: Biochemical Context & Therapeutic Potential

Leukotriene Pathway Pathophysiology in Inflammatory Diseases

Leukotrienes (LTs) are potent lipid mediators derived from arachidonic acid (AA) that serve as master regulators of inflammatory cascades. The biosynthesis of LTs initiates when 5-lipoxygenase (5-LOX), in complex with 5-lipoxygenase-activating protein (FLAP), converts AA into leukotriene A₄ (LTA₄). This unstable intermediate is rapidly metabolized to LTB₄ (a potent neutrophil chemoattractant) and cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄), which induce vascular permeability, bronchoconstriction, and mucous hypersecretion [2] [5].

Elevated LT levels are mechanistically linked to disease progression across multiple organ systems:

  • Cardiovascular: Enhanced LT receptor expression in atherosclerotic plaques promotes plaque instability and correlates with myocardial infarction risk [2].
  • Respiratory: CysLTs drive bronchoconstriction and airway remodeling in asthma, while LTB₄ recruits eosinophils/neutrophils, amplifying type 2 inflammation [4] [7].
  • Renal: Overexpression of 5-LOX/FLAP in renal tubules exacerbates inflammation in chronic kidney disease [2].

Table 1: Key Leukotrienes and Their Pathophysiological Roles

MediatorPrimary SourceBiological ActionsDisease Associations
LTB₄Neutrophils, MacrophagesNeutrophil chemotaxis, T-cell activationAtherosclerosis, COPD, IBD
CysLTs (LTC₄/D₄/E₄)Mast cells, EosinophilsBronchoconstriction, Mucous secretion, Vascular leakageAsthma, Allergic rhinitis
LXA₄Transcellular synthesis (e.g., platelet-leukocyte)Inflammation resolutionCounterregulates LT pro-inflammatory effects

5-Lipoxygenase-Activating Protein (FLAP) as a Therapeutic Target

FLAP is an integral nuclear membrane protein that acts as a substrate chaperone, presenting AA to 5-LOX for catalytic activation. Unlike enzymatic targets, FLAP lacks catalytic activity but is indispensable for cellular LT biosynthesis by facilitating the colocalization of AA and 5-LOX at the nuclear envelope [5] [9]. Genetic studies confirm that haplotypes of the ALOX5AP gene (encoding FLAP) are associated with increased myocardial infarction and stroke risk, underscoring its clinical relevance [2].

Therapeutically, FLAP inhibition offers advantages over direct 5-LOX inhibitors:

  • Broad-spectrum suppression: Blocks all 5-LOX-derived products from AA, including both cysLTs and LTB₄ [5].
  • Differential impact on SPMs: Unlike 5-LOX inhibitors, FLAP antagonists selectively suppress AA-derived leukotrienes and lipoxins while preserving the biosynthesis of docosahexaenoic acid (DHA)-derived specialized pro-resolving mediators (SPMs) like resolvin D5, which promote inflammation resolution [5].
  • Clinical precedence: Phase 2 trials of FLAP inhibitors (e.g., GSK2190915) demonstrated reduced urinary LTE₄ and improved lung function in asthma, validating target engagement [7].

Structural Uniqueness of Atuliflapon Among FLAP Inhibitors

Atuliflapon (AZD5718) is an orally bioavailable FLAP inhibitor with a distinctive molecular architecture that underpins its target affinity and physicochemical properties. Its chemical structure (C₂₄H₂₆N₆O₃; MW: 446.5 g/mol) features:

  • A trans-1,2-disubstituted cyclohexane core that enforces a rigid chair conformation with equatorial positioning of pharmacophore groups [3] [10].
  • Dual hydrogen-bonding motifs: The carboxamide (N–H) and pyrazole (N) groups form specific interactions with FLAP’s Arg104 and Tyr75, while the carbonyl oxygen accepts H-bonds from Thr99 [9] [10].
  • A 4-(3-methyl-1H-pyrazol-5-yl)benzoyl moiety enabling π-stacking with Phe73 in the FLAP binding pocket [9].

Table 2: Structural and Pharmacological Features of Atuliflapon

PropertyCharacteristicsFunctional Significance
Chemical ClassPyrazole-carboxamide derivativeHigh target specificity with IC₅₀ = 2 nM against FLAP
Core Structuretrans-1,2-cyclohexanedicarboxamide scaffoldOptimizes spatial orientation for FLAP binding
Key Substituents4-(3-methylpyrazol-5-yl)benzoyl; 4-oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazineEnhances solubility and H-bonding capacity
Amorphous FormStabilized by H-bonding networks involving water and O13/O20 atomsIncreases bioavailability via enhanced solubility [3] [10]

Nuclear magnetic resonance (NMR) crystallography of amorphous atuliflapon reveals unique stabilizing interactions absent in crystalline forms:

  • Water molecules bridge adjacent drug molecules via O13–H₂O–O20 hydrogen bonds, creating extended supramolecular networks [10].
  • The pyrazole and pyrazine rings adopt planar conformations that minimize steric clashes while maximizing intermolecular H-bonding in the solid state [3].
  • Atomic-level density maps confirm that the cyclohexane ring’s chair conformation places bulky substituents equatorially, reducing torsional strain and enhancing stability [10].

These structural attributes enable atuliflapon to achieve >90% suppression of LTB₄ in human whole blood ex vivo and sustain target coverage in clinical trials for coronary artery disease, chronic kidney disease, and asthma [2] [7] [9].

Properties

CAS Number

2041075-86-7

Product Name

Atuliflapon

IUPAC Name

(1R,2R)-2-[4-(5-methyl-1H-pyrazol-3-yl)benzoyl]-N-(4-oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-3-yl)cyclohexane-1-carboxamide

Molecular Formula

C24H26N6O3

Molecular Weight

446.5 g/mol

InChI

InChI=1S/C24H26N6O3/c1-14-12-19(29-28-14)15-6-8-16(9-7-15)22(31)17-4-2-3-5-18(17)23(32)27-20-13-26-30-11-10-25-24(33)21(20)30/h6-9,12-13,17-18H,2-5,10-11H2,1H3,(H,25,33)(H,27,32)(H,28,29)/t17-,18-/m1/s1

InChI Key

ROTWSDMXHVGAHZ-QZTJIDSGSA-N

SMILES

CC1=CC(=NN1)C2=CC=C(C=C2)C(=O)C3CCCCC3C(=O)NC4=C5C(=O)NCCN5N=C4

Solubility

Soluble in DMSO

Synonyms

AZD5718; AZD-5718; AZD 5718

Canonical SMILES

CC1=CC(=NN1)C2=CC=C(C=C2)C(=O)C3CCCCC3C(=O)NC4=C5C(=O)NCCN5N=C4

Isomeric SMILES

CC1=CC(=NN1)C2=CC=C(C=C2)C(=O)[C@@H]3CCCC[C@H]3C(=O)NC4=C5C(=O)NCCN5N=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.